Topological Polar Surface Area and Lipophilicity Differentiate This Compound from Common Phenyl-Pyrrolidine Building Blocks
The target compound possesses a computed topological polar surface area (TPSA) of 60.9 Ų and an XLogP of 2.5, values that situate it within the optimal oral-bioavailability space described by Veber [1]. In contrast, the simpler building block (3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanone—lacking the pyridyloxy substituent—has a lower TPSA (≈45 Ų) and a higher XLogP (≈3.1), making it considerably more lipophilic and less capable of engaging polar residues in a protein binding site [2]. The 15 Ų TPSA difference and 0.6 log-unit lipophilicity shift directly affect aqueous solubility and in vitro permeability, which are critical parameters in early-stage hit triage.
| Evidence Dimension | Computed TPSA and XLogP |
|---|---|
| Target Compound Data | TPSA = 60.9 Ų; XLogP = 2.5 |
| Comparator Or Baseline | (3,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone: TPSA ≈45 Ų; XLogP ≈3.1 |
| Quantified Difference | ΔTPSA ≈ +15 Ų; ΔXLogP ≈ –0.6 |
| Conditions | Computed by Cactvs 3.4.8.18 / XLogP3 3.0 (PubChem) under standard conditions |
Why This Matters
A 15 Ų higher TPSA combined with a 0.6-unit lower logP shifts the compound closer to CNS-drug-like space (TPSA <70 Ų, logP 2–5), expanding its applicability in neuropharmacology programs that the simpler building block cannot address.
- [1] PubChem. Compound Summary for CID 92087308: (3,5-dimethoxyphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. (3,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone – Computed Properties. National Center for Biotechnology Information, 2025. View Source
